2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This specific oxadiazole derivative exhibits various biological activities, making it a subject of interest in medicinal chemistry. The compound is characterized by the presence of a bromobenzyl sulfanyl group and a phenyl group, which contribute to its pharmacological properties.
Oxadiazoles, including 2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole, are synthesized through various chemical methods. They are classified as heterocycles due to their ring structure that includes different elements (nitrogen, oxygen, and carbon). This compound has been studied for its potential applications in pharmaceuticals, particularly as antibacterial and anticancer agents due to the biological activities associated with oxadiazole derivatives .
The synthesis of 2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole typically involves several key steps:
The reaction conditions are critical for achieving optimal yields and purity levels. For instance, controlling temperature and reaction time can significantly affect the cyclization process .
The molecular structure of 2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole can be represented as follows:
The presence of bromine enhances the compound's reactivity and potential biological activity due to its electron-withdrawing properties .
The chemical reactions involving 2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole can be categorized into two main types:
These reactions are crucial for exploring the structure-activity relationship of oxadiazole derivatives and optimizing their pharmacological properties .
The mechanism of action for compounds like 2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole primarily involves interactions at the molecular level with biological targets:
Understanding these mechanisms is vital for developing effective therapeutic agents based on oxadiazole scaffolds .
The physical and chemical properties of 2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole include:
These properties influence its application in various scientific fields and its behavior during synthesis and storage .
2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole has potential applications in several areas:
Continued research into this compound could lead to significant advancements in medicinal chemistry and related fields .
The 1,3,4-oxadiazole ring, a five-membered heterocycle featuring two nitrogen and one oxygen atom, has evolved from a synthetic curiosity to a privileged scaffold in medicinal chemistry. Early exploration focused on its stability and aromaticity, but its bioisosteric versatility—mimicking ester, amide, or carboxylate groups—catapulted it into rational drug design. Landmark drugs incorporating this core include:
Table 1: Evolution of 1,3,4-Oxadiazole-Based Drugs
Drug | Therapeutic Area | Role of Oxadiazole | Key Structural Feature |
---|---|---|---|
Raltegravir | Antiviral (HIV) | Metal chelation at integrase active site | 1,3,4-Oxadiazole-2-carbonyl |
Zibotentan | Oncology (Prostate) | High-affinity ETA receptor antagonism | 5-Phenyl-1,3,4-oxadiazole |
Furamizole | Antibacterial | Enhanced membrane penetration | 2-Amino-1,3,4-oxadiazole |
Nesapidil | Cardiovascular | Improved metabolic stability | 5-Aryl-2-sulfanyl substitution |
The scaffold’s synthetic flexibility facilitated diversification, with over 30% of recent patents (2015–2024) focusing on 5-aryl-2-sulfanyl variants for anticancer and antimicrobial applications [6] [9]. This trajectory underscores the ring’s adaptability in addressing drug resistance and optimizing pharmacokinetics.
The bioactivity of 1,3,4-oxadiazoles is critically modulated by C5 and C2 substituents. In 2-[(4-bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole, three structural elements synergize:1. Sulfanyl Linker (–S–):- Exhibits thiol-thione tautomerism, enabling dual binding modes. The thione form (dominant in aprotic media) coordinates metals (e.g., Zn²⁺ in matrix metalloproteinases) and forms covalent bonds with cysteine residues [1] [9].- Enhances lipophilicity (predicted LogP = 5.2), facilitating membrane permeation [1].2. 4-Bromobenzyl Group:- The bromine atom acts as a "heavy atom" promoting intersystem crossing, crucial for photosensitizers in photodynamic therapy [2]. Its electron-withdrawing nature also polarizes the oxadiazole ring, enhancing DNA intercalation [5].- The benzyl spacer provides conformational flexibility, optimizing receptor fit in hydrophobic pockets (e.g., EGFR kinase) [5].3. 5-Phenyl Ring:- Engages in π-π stacking with tyrosine residues (e.g., in tubulin), disrupting microtubule assembly in cancer cells [4] [6].
Table 2: Steric and Electronic Effects of Substituents
Substituent | Steric Impact (vdW vol.) | Electronic Effect (Hammett σ) | Biological Consequence |
---|---|---|---|
5-Phenyl | 82.1 ų | σₘ = 0.06 (electron-donating) | Stacking with aromatic receptor residues |
2-Sulfanyl | 54.8 ų | σₚ = 0.15 (weakly polar) | Metal coordination, redox activity |
4-Bromobenzyl | 128.9 ų | σₚ = 0.23 (electron-withdrawing) | Enhanced electrophilicity, halogen bonds |
Sterically, the 4-bromobenzyl group induces non-planarity with the oxadiazole ring (dihedral angle > 60°), reducing aggregation in biological media [1]. This geometry is critical for deep penetration into enzyme active sites inaccessible to planar scaffolds.
This compound integrates three pharmacophoric elements essential for multitargeted bioactivity:1. Antifungal Potential:- Oxadiazoles with 4-halobenzyl groups disrupt fungal succinate dehydrogenase (SDH), inhibiting energy metabolism. Derivatives like 5k (EC₅₀ = 32.25 μg/mL against Exserohilum turcicum) outperform carbendazim (EC₅₀ = 102.83 μg/mL) by binding SDH at Tyr₅₈ and Arg₄₂ via H-bonds and halogen interactions [10]. Scanning electron microscopy confirms hyphal collapse post-exposure, validating membrane-targeting mechanisms.2. Anticancer Mechanisms:- The bromine atom enhances DNA cross-linking in tumor cells, while the sulfanyl group depletes glutathione via redox cycling, inducing apoptosis [5] [9]. Molecular docking predicts nanomolar affinity for VEGFR-2 kinase, a key angiogenesis regulator [5].3. Synthetic Feasibility:- Synthesized via iodine-mediated oxidative cyclization of N-acylhydrazones from 4-bromobenzyl mercaptan and benzaldehyde derivatives (yield: 71–81%) [1] [9]. The route avoids toxic reagents (e.g., POCl₃), aligning with green chemistry principles.
Table 3: Key Biological Activities of Analogous Compounds
Compound | Target Pathogen/Cell | Activity (EC₅₀/IC₅₀) | Mechanistic Insight |
---|---|---|---|
5-(4-tert-Butylphenyl)-1,3,4-oxadiazole-2-thiol | Gibberella zeae | EC₅₀ = 47.56 μg/mL | SDH inhibition, hyphal membrane disruption |
Zibotentan | Prostate cancer cells | IC₅₀ = 76 nM | Selective ETA receptor blockade |
VC7890835 (Target compound) | HeLa cells | IC₅₀ = 8.9 μM (predicted) | VEGFR-2/FAK kinase inhibition |
The compound’s low cytotoxicity in mammalian cells (e.g., MCF-7 IC₅₀ > 100 μM) [10] and structural uniqueness position it as a lead for combating resistant pathogens and tumors.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1